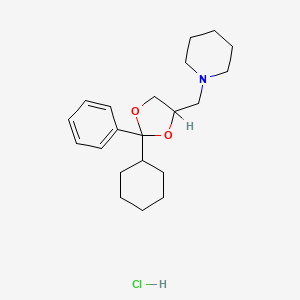
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride is a complex organic compound that features a piperidine ring, a dioxolane ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophiles .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can target the phenyl group or the piperidine ring.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds from the dioxolane ring.
Reduction: Formation of reduced phenyl or piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the piperidine ring can interact with biological receptors . The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A simpler analog with similar acetal properties.
Piperidine: A basic structure found in many biologically active compounds.
2-Phenyl-1,3-dioxolane: Shares the dioxolane and phenyl groups but lacks the piperidine ring.
Uniqueness: 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride is unique due to its combination of a piperidine ring, a dioxolane ring, and a phenyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
65471-78-5 |
|---|---|
Formule moléculaire |
C21H32ClNO2 |
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H31NO2.ClH/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-17-20(24-21)16-22-14-8-3-9-15-22;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
Clé InChI |
JPAYUPGFDBXVQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(OCC(O2)CN3CCCCC3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

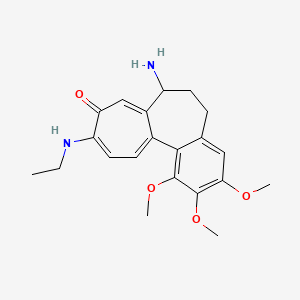
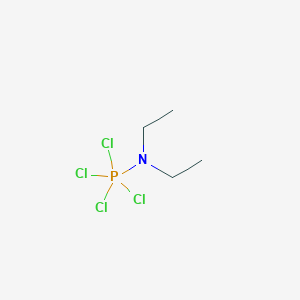
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
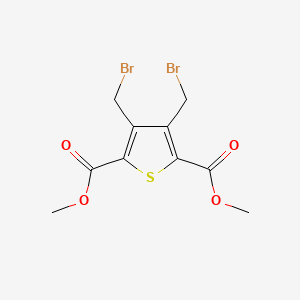
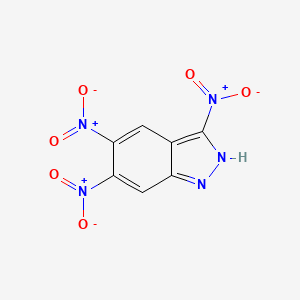

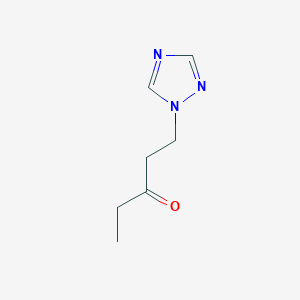
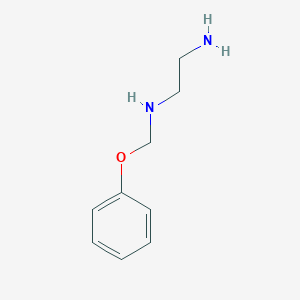
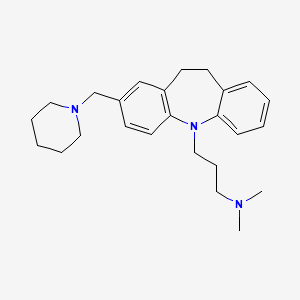
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
